molecular formula C13H12FN3O B2819117 5-fluoro-3-methyl-N-(4-methylpyridin-2-yl)pyridine-2-carboxamide CAS No. 2415629-80-8

5-fluoro-3-methyl-N-(4-methylpyridin-2-yl)pyridine-2-carboxamide

Cat. No.: B2819117
CAS No.: 2415629-80-8
M. Wt: 245.257
InChI Key: OMEKZQNXMNSBSV-UHFFFAOYSA-N
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Description

5-fluoro-3-methyl-N-(4-methylpyridin-2-yl)pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of fluorinated pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-3-methyl-N-(4-methylpyridin-2-yl)pyridine-2-carboxamide typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with appropriate reagents to introduce the methyl and carboxamide groups, resulting in the final compound.

Industrial Production Methods

Industrial production of fluorinated pyridines often involves the use of fluorinating agents such as aluminum fluoride and copper fluoride at elevated temperatures (450-500°C) to achieve high yields of the desired fluorinated products . The scalability of these methods allows for the efficient production of this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-3-methyl-N-(4-methylpyridin-2-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-fluoro-3-methyl-N-(4-methylpyridin-2-yl)pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-fluoro-3-methyl-N-(4-methylpyridin-2-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, potentially leading to increased efficacy in its bioactive applications. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-fluoro-3-methyl-N-(4-methylpyridin-2-yl)pyridine-2-carboxamide is unique due to its specific combination of fluorine, methyl, and pyridine groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-fluoro-3-methyl-N-(4-methylpyridin-2-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O/c1-8-3-4-15-11(5-8)17-13(18)12-9(2)6-10(14)7-16-12/h3-7H,1-2H3,(H,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMEKZQNXMNSBSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=NC=C(C=C2C)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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